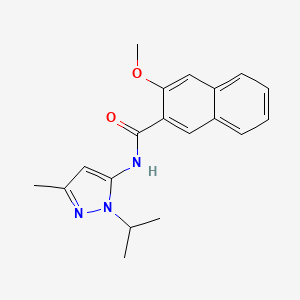
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of 5-Lipoxygenase
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-methoxy-2-naphthamide, due to its structural similarity to methoxytetrahydropyrans and related compounds, may have applications in the inhibition of 5-lipoxygenase (5-LPO), an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. Methoxytetrahydropyrans have been investigated for their selective and potent inhibitory effects on 5-LPO, offering potential therapeutic applications in conditions where leukotrienes play a significant role, such as inflammation and asthma. The parent compound 4f, with a naphthylmethoxy phenyl structure, showed significant in vitro inhibition of leukotriene synthesis in mouse macrophages and human whole blood, as well as in vivo inhibition of LTB4 synthesis in rats. This suggests that this compound, with its naphthamide structure, may exhibit similar 5-LPO inhibitory properties, warranting further investigation into its potential applications in the treatment of inflammatory conditions (Crawley et al., 1992).
Antimicrobial Activity
Compounds with naphthalene and pyrazole structures have been investigated for their antimicrobial properties. A series of pyrazoline and isoxazoline derivatives, including those with naphthalene moieties, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant to moderate antimicrobial effects, suggesting that this compound could also possess antimicrobial properties, making it a candidate for further research in this area (Jadhav et al., 2009).
Photomerocyanine Formation
The structural components of this compound, specifically the naphthyl group, may contribute to the formation of novel photomerocyanines. A study on the formation of ring-opened forms of 2H-naphtho[1,2-b]pyran revealed the creation of novel merocyanines upon UV irradiation. Given the naphthamide component of this compound, it is conceivable that this compound could participate in similar photochemical transformations, leading to the development of new photomerocyanines with potential applications in photochromic materials and molecular switches (Aiken et al., 2014).
Propiedades
IUPAC Name |
3-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)22-18(9-13(3)21-22)20-19(23)16-10-14-7-5-6-8-15(14)11-17(16)24-4/h5-12H,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZDLCYROBNWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

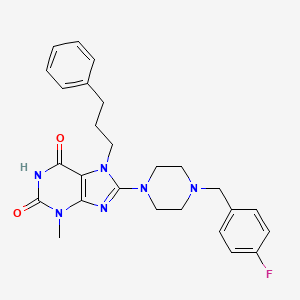
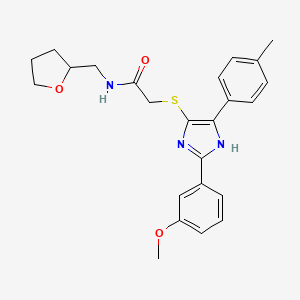


![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)
![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)
![N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2742940.png)
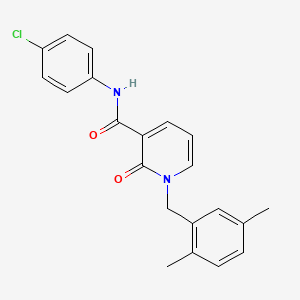
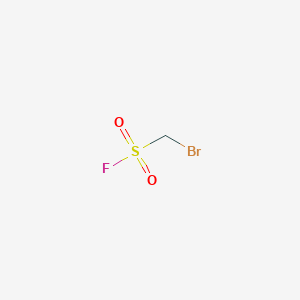

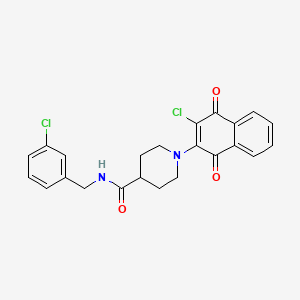
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pteridin-4-one](/img/structure/B2742948.png)
